molecular formula C20H16BrClN2O3S B3618183 N-(4-bromophenyl)-4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzamide

N-(4-bromophenyl)-4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzamide

Numéro de catalogue B3618183
Poids moléculaire: 479.8 g/mol
Clé InChI: LWQOPHVIHOOSAU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-bromophenyl)-4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzamide, also known as BAY 43-9006, is a small molecule drug that has been extensively studied for its potential therapeutic application in cancer treatment. This compound was first identified by Bayer Pharmaceuticals in the early 2000s and has since undergone numerous preclinical and clinical studies to evaluate its efficacy and safety.

Mécanisme D'action

N-(4-bromophenyl)-4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzamide 43-9006 exerts its anti-tumor effects by inhibiting multiple kinases involved in tumor growth and angiogenesis. Specifically, it targets the RAF/MEK/ERK pathway, which is a key signaling pathway that regulates cell proliferation and survival. By inhibiting this pathway, this compound 43-9006 can induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound 43-9006 also inhibits the VEGF and PDGF pathways, which are involved in tumor angiogenesis. By blocking these pathways, this compound 43-9006 can reduce tumor blood supply and prevent further tumor growth.
Biochemical and Physiological Effects:
This compound 43-9006 has been shown to have a range of biochemical and physiological effects in preclinical and clinical studies. These include inhibition of tumor cell proliferation and induction of apoptosis, as well as reduction in tumor angiogenesis and blood supply. Additionally, this compound 43-9006 has been shown to have anti-inflammatory effects and can modulate immune cell function, which may contribute to its anti-tumor activity.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-(4-bromophenyl)-4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzamide 43-9006 in lab experiments is its broad-spectrum kinase inhibition, which allows for targeting of multiple signaling pathways involved in tumor growth and angiogenesis. Additionally, this compound 43-9006 has been extensively studied in preclinical and clinical settings, providing a wealth of data on its efficacy and safety. However, one limitation of using this compound 43-9006 is its potential off-target effects, which may lead to unwanted side effects and toxicity.

Orientations Futures

There are several potential future directions for research on N-(4-bromophenyl)-4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzamide 43-9006. One area of interest is the development of combination therapies that incorporate this compound 43-9006 with other targeted therapies or immune checkpoint inhibitors. Additionally, further studies are needed to better understand the mechanisms underlying this compound 43-9006's anti-tumor effects and to identify biomarkers that can predict response to treatment. Finally, there is a need for continued research on the safety and toxicity of this compound 43-9006, particularly in long-term use and in combination with other therapies.

Applications De Recherche Scientifique

N-(4-bromophenyl)-4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzamide 43-9006 has been extensively studied for its potential therapeutic application in cancer treatment. It is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis. These include the RAF/MEK/ERK pathway, which is often dysregulated in cancer cells, as well as the VEGF and PDGF pathways, which play crucial roles in tumor angiogenesis.

Propriétés

IUPAC Name

N-(4-bromophenyl)-4-[(4-chlorophenyl)sulfonyl-methylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrClN2O3S/c1-24(28(26,27)19-12-6-16(22)7-13-19)18-10-2-14(3-11-18)20(25)23-17-8-4-15(21)5-9-17/h2-13H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQOPHVIHOOSAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromophenyl)-4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromophenyl)-4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzamide
Reactant of Route 3
Reactant of Route 3
N-(4-bromophenyl)-4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzamide
Reactant of Route 4
Reactant of Route 4
N-(4-bromophenyl)-4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzamide
Reactant of Route 5
Reactant of Route 5
N-(4-bromophenyl)-4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzamide
Reactant of Route 6
Reactant of Route 6
N-(4-bromophenyl)-4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.